molecular formula C18H13F2N3O3S B2477805 2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 872621-68-6

2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No. B2477805
CAS RN: 872621-68-6
M. Wt: 389.38
InChI Key: UFXRLDATHZQDLJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and has been found to exhibit a range of biochemical and physiological effects. In We will also discuss the scientific research applications of this compound and list future directions for further research.

Scientific Research Applications

Heterocyclic Compound Synthesis and Evaluation

Compounds incorporating the 1,3,4-oxadiazole scaffold, such as those related to 2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, have been extensively studied for their potential in medicinal chemistry. For instance, the synthesis and anticancer evaluation of benzamides and oxadiazoles have shown promising results against various cancer cell lines, highlighting the therapeutic potential of these heterocycles (Ravinaik et al., 2021). Similarly, fluorinated heterocyclic compounds exhibit high thermal stability and electrical insulating properties, making them suitable for materials science applications (Hamciuc et al., 2001).

Antimicrobial Activity

The structural motif of 1,3,4-oxadiazole, often found in compounds like 2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, has been explored for antimicrobial properties. A series of 1,4-disubstituted 1,2,3-triazole derivatives, incorporating oxadiazole groups, demonstrated moderate to good activities against various bacterial and fungal strains, underscoring the antimicrobial research potential of these compounds (Jadhav et al., 2017).

Fluorescent Materials Development

Compounds with 1,3,4-oxadiazole units have been utilized in the development of organic light-emitting diodes (OLEDs), with studies indicating that these materials can achieve high efficiency and low efficiency roll-off. This suggests a role for oxadiazole derivatives in the advancement of fluorescent materials and OLED technology (Jin et al., 2014).

Synthesis of Heterocycles

The nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides, a process relevant to the synthesis of fluorinated compounds, highlights the versatility of fluorine in promoting unique chemical reactivities. This method has been applied to generate fluorinated benzoxazines and benzoxazepin-ones, showcasing the potential for synthesizing novel heterocyclic structures (Meiresonne et al., 2015).

properties

IUPAC Name

2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c19-12-7-4-8-13(20)16(12)17(25)21-9-15-22-23-18(26-15)27-10-14(24)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRLDATHZQDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

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